N-(4-bromo-2-fluorophenyl)cyclopentanecarboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)cyclopentanecarboxamide is an organic compound with the molecular formula C12H13BrFNO This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)cyclopentanecarboxamide typically involves the following steps:
Bromination and Fluorination: The starting material, phenylcyclopentanecarboxamide, undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the 4 and 2 positions of the phenyl ring, respectively.
Amidation: The brominated and fluorinated phenyl compound is then subjected to amidation with cyclopentanecarboxylic acid under suitable reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-2-fluorophenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing various biochemical pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
- N-(4-fluorophenyl)cyclopentanecarboxamide
- N-(4-bromophenyl)cyclopentanecarboxamide
- N-(2-fluorophenyl)cyclopentanecarboxamide
Comparison: N-(4-bromo-2-fluorophenyl)cyclopentanecarboxamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent.
This detailed overview provides a comprehensive understanding of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-9-5-6-11(10(14)7-9)15-12(16)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTSJBZYDBSZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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